Chemical properties of Ethyl 1-methylbicyclo[2.2.1]heptane-2-carboxylate
Chemical properties of Ethyl 1-methylbicyclo[2.2.1]heptane-2-carboxylate
The following is an in-depth technical guide regarding the chemical properties, synthesis, and applications of Ethyl 1-methylbicyclo[2.2.1]heptane-2-carboxylate.
Executive Summary
Ethyl 1-methylbicyclo[2.2.1]heptane-2-carboxylate is a bicyclic ester characterized by a rigid norbornane skeleton substituted with a bridgehead methyl group and an ethyl carboxylate moiety.[1] Chemically related to terpenoids such as fenchol and camphor derivatives, this compound is valued in fragrance chemistry for its diffusive fruity and herbal odor profile and in pharmaceutical research as a lipophilic, stereochemically defined scaffold.
This guide provides a comprehensive analysis of its physicochemical properties, the regioselective synthesis required to install the bridgehead methyl group, and its stereochemical implications in drug design.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]
Nomenclature and Identification
The compound is a saturated derivative of the norbornene adduct formed between 1-methylcyclopentadiene and ethyl acrylate.
| Parameter | Detail |
| IUPAC Name | Ethyl 1-methylbicyclo[2.2.1]heptane-2-carboxylate |
| Common Synonyms | Ethyl 1-methylnorbornane-2-carboxylate |
| CAS Number | 80916-48-9 |
| Molecular Formula | C₁₁H₁₈O₂ |
| Molecular Weight | 182.26 g/mol |
| SMILES | CCOC(=O)C1CC2CCC1(C)C2 |
Physical Properties
Note: Values marked with () are predicted based on structure-property relationships (SPR) of analogous norbornane esters where experimental data is proprietary.*
| Property | Value / Description |
| Appearance | Colorless to pale yellow liquid |
| Odor Profile | Fruity, herbal, piney, with berry-like nuances |
| Boiling Point | ~215–220 °C (at 760 mmHg); ~85–90 °C (at 10 mmHg) |
| Density | 0.98 – 1.01 g/cm³ (at 20 °C) |
| Refractive Index | 1.450 – 1.460 (at 20 °C)* |
| Solubility | Insoluble in water; soluble in ethanol, diethyl ether, and organic solvents.[1][2][3][4] |
| LogP (Octanol/Water) | ~3.2 (Predicted) – Highly Lipophilic |
Synthesis & Production Methodologies
The synthesis of Ethyl 1-methylbicyclo[2.2.1]heptane-2-carboxylate is a two-step process involving a Diels-Alder cycloaddition followed by catalytic hydrogenation .[1] The critical technical challenge is the regiochemical control during the Diels-Alder step to ensure the methyl group is positioned at the bridgehead (C1) rather than the bridge (C7) or alkene (C5/C6).[1]
Step 1: Regioselective Diels-Alder Reaction
The reaction utilizes 1-methylcyclopentadiene and ethyl acrylate . Unlike unsubstituted cyclopentadiene, the methylated diene exists in equilibrium with isomers (1-methyl and 2-methyl).[1] However, the 1-methyl isomer reacts to form the 1-methylnorbornene skeleton.
-
Reagents: 1-Methylcyclopentadiene, Ethyl Acrylate.[1]
-
Conditions: Thermal (Reflux) or Lewis Acid Catalyzed (e.g., AlCl₃, BF₃[1]·OEt₂).
-
Selectivity: The reaction favors the endo isomer kinetically. The methyl group at C1 is determined by the specific diene isomer reacting.
Step 2: Catalytic Hydrogenation
The unsaturated intermediate (Ethyl 1-methylbicyclo[2.2.1]hept-5-ene-2-carboxylate) is reduced to the final saturated product.[1]
-
Catalyst: Palladium on Carbon (Pd/C) or Raney Nickel.[1]
-
Conditions: H₂ atmosphere (1–5 bar), Ethanol or Ethyl Acetate solvent, Ambient Temperature.[1]
-
Outcome: Quantitative conversion of the C=C double bond to a single bond, retaining the endo/exo stereochemistry established in Step 1.
Reaction Pathway Visualization
Figure 1: Synthetic pathway from precursor dienes to the saturated norbornane ester.[1]
Stereochemistry & Isomerism
The biological activity and odor profile of this compound are heavily influenced by its stereochemistry. The bicyclic [2.2.1] system creates a rigid environment with two primary forms of isomerism:
Endo vs. Exo Isomers
The carboxylate group at position C2 can be oriented either "down" (away from the bridge) or "up" (toward the bridge).[1]
-
Endo Isomer: The ester group is cis to the longest bridge (C5-C6 bond).[1] This is typically the major product of the Diels-Alder reaction due to secondary orbital interactions (Alder's Rule).[1]
-
Exo Isomer: The ester group is trans to the longest bridge. This is the thermodynamically more stable isomer.[1]
Regioisomerism (1-Methyl vs. others)
Commercial methylcyclopentadiene is often a mixture.[1] If 2-methylcyclopentadiene reacts, it yields 5-methyl or 6-methyl derivatives.[1] High-purity 1-methylbicyclo[2.2.1]heptane derivatives require the specific isolation or equilibration of the 1-methyl diene precursor prior to reaction.[1]
Applications
Fragrance & Flavor Industry
The compound is utilized as a fragrance ingredient, often described as having "Pine," "Herbal," and "Fruity" notes.
-
Function: Top-to-middle note modifier.
-
Stability: The saturated norbornane structure renders it highly stable against oxidation compared to monoterpenes (like limonene), making it suitable for functional perfumery (soaps, detergents) where stability is paramount.[1]
Pharmaceutical Research
In drug discovery, the 1-methylbicyclo[2.2.1]heptane system serves as a bioisostere for phenyl rings or other lipophilic groups.[1]
-
Rigidity: The bridge locks the conformation, reducing the entropic penalty of binding to protein targets.
-
Lipophilicity: The bridgehead methyl increases metabolic stability by blocking potential oxidation sites at the bridgehead position (a common metabolic soft spot in norbornanes).[1]
Handling and Safety Protocols
While specific toxicological data for CAS 80916-48-9 is limited, it should be handled according to protocols for lipophilic esters and terpenes.[1]
-
Flammability: Combustible liquid (Flash point predicted > 80 °C).[1]
-
Storage: Store in cool, dry conditions under inert gas (Nitrogen/Argon) to prevent hydrolysis of the ester.
-
PPE: Nitrile gloves and safety glasses are mandatory.[1]
-
Spill Management: Absorb with inert material (vermiculite/sand).[1] Do not flush into surface water due to high aquatic toxicity potential typical of lipophilic hydrocarbons.[1]
References
-
PubChem. Ethyl bicyclo[2.2.1]heptane-2-carboxylate (Compound Summary). National Library of Medicine.[1] [Link][1]
-
Payette, J. N., & Yamamoto, H. (2007).[1][5] Regioselective and Asymmetric Diels-Alder Reaction of 1- and 2-Substituted Cyclopentadienes.[1][5] Journal of the American Chemical Society. [Link]
-
Master Organic Chemistry. Diels-Alder Reaction: Kinetic and Thermodynamic Control.[Link]
-
Merbouh, N. (2020).[1][6] Diels-Alder Reaction, Methylcyclopentadiene, Endo/Exo Isomerism.[1][6] Simon Fraser University / Journal of Laboratory Chemical Education.[1] [Link]
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- 2. guidechem.com [guidechem.com]
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- 5. Regioselective and Asymmetric Diels-Alder Reaction of 1- and 2-Substituted Cyclopentadienes Catalyzed by a Brønsted Acid Activated Chiral Oxazaborolidine [organic-chemistry.org]
- 6. summit.sfu.ca [summit.sfu.ca]
